![molecular formula C9H7N3O2 B2572477 4-nitro-1-phenyl-1H-pyrazole CAS No. 3994-48-7](/img/structure/B2572477.png)
4-nitro-1-phenyl-1H-pyrazole
Overview
Description
4-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a building block for the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents . It can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitor, as a potentially viable treatment for Parkinson’s disease .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 4-Nitro-1H-pyrazole is C3H3N3O2 with a molecular weight of 97.0754 . The structure of 1-Phenyl-1H-pyrazole is C9H8N2 with a molecular weight of 144.1732 .Chemical Reactions Analysis
A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
1. Crystal Structure Analysis
The compound 4-nitro-1-phenyl-1H-pyrazole and its derivatives have been extensively studied for their crystal structures. For example, a study by Hernández-Ortega et al. (2012) analyzed the dihedral angles and hydrogen bonding in related pyrazole compounds, contributing to the understanding of their crystallographic properties (Hernández-Ortega et al., 2012).
2. Non-Linear Optical and Fluorescence Properties
Research by Barberá et al. (1998) demonstrated that certain 2-pyrazoline derivatives, including those with a 4-nitro substitution, exhibit significant second-order non-linear optical properties and fluorescence. This highlights their potential as versatile optical materials (Barberá et al., 1998).
3. Synthesis and Spectroscopic Analysis
Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups with 4-nitro-1-phenyl-1H-pyrazole derivatives. They characterized these compounds using various spectroscopic techniques, providing insight into their structural and electronic properties (Özkınalı et al., 2018).
4. Colorimetric Chemosensors
A study by Swami et al. (2016) developed efficient colorimetric chemosensors using derivatives of 4-nitro-1-phenyl-1H-pyrazole. These chemosensors exhibited significant color changes and selective sensing for certain ions, demonstrating their potential in analytical chemistry (Swami et al., 2016).
5. Hydrogen-Bonded Supramolecular Structures
Research by Portilla et al. (2007) on isomeric compounds including 4-nitro-1-phenyl-1H-pyrazole derivatives revealed the formation of complex hydrogen-bonded structures. This study contributes to the understanding of molecular interactions in supramolecular chemistry (Portilla et al., 2007).
6. Impact on Reductive Cyclization in Pyrazole Derivatives
A study by Szlachcic et al. (2020) analyzed the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives, including those with a 4-nitro-1-phenyl-1H-pyrazole structure. This research contributes to the field of organic synthesis and reaction mechanisms (Szlachcic et al., 2020).
Safety and Hazards
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
4-nitro-1-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATFOGDERDNVMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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